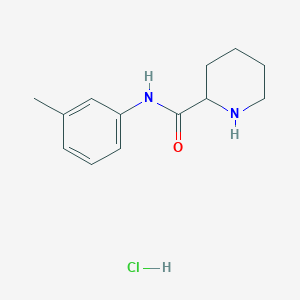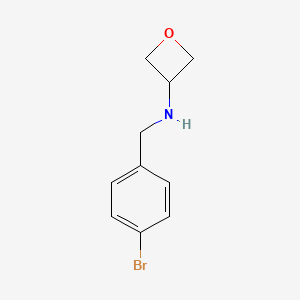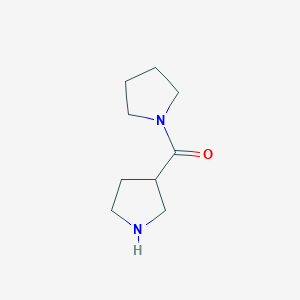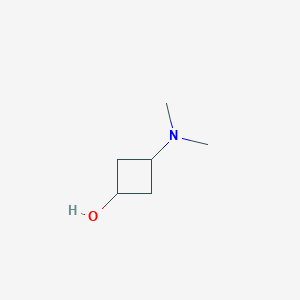
3-(Dimethylamino)cyclobutan-1-ol
Übersicht
Beschreibung
3-(Dimethylamino)cyclobutan-1-ol is a chemical compound with the molecular formula C6H13NO . It has an average mass of 115.174 Da and a monoisotopic mass of 115.099716 Da . It is also known by other names such as trans-3-dimethylamino-cyclobutanol .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutanol ring with a dimethylamino group attached . The molecule has two hydrogen bond acceptors, one hydrogen bond donor, and one freely rotating bond .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3 . It has a boiling point of 170.0±33.0 °C at 760 mmHg . The vapour pressure of the compound is 0.5±0.7 mmHg at 25°C . The enthalpy of vaporization is 47.3±6.0 kJ/mol . The flash point is 66.9±24.0 °C . The index of refraction is 1.491 . The molar refractivity is 33.1±0.4 cm3 . The polar surface area is 23 Å2 . The polarizability is 13.1±0.5 10-24 cm3 . The surface tension is 35.8±5.0 dyne/cm . The molar volume is 114.5±5.0 cm3 .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Analytik
3-(Dimethylamino)cyclobutan-1-ol: wird in der pharmazeutischen Analytik als hochwertiger Referenzstandard verwendet . Referenzstandards sind entscheidend für die Sicherstellung der Identität, Qualität, Reinheit und Wirksamkeit von pharmazeutischen Produkten. Sie dienen als Referenz für analytische Methoden zur Bewertung von Arzneimittelformulierungen und tragen so zur Sicherheit und Wirksamkeit von Arzneimitteln bei.
Landwirtschaft
Im Agrarsektor liegt das Potenzial dieser Verbindung in ihrer Rolle als Forschungschemikalie. Sie kann hinsichtlich ihrer Auswirkungen auf das Pflanzenwachstum, den Pflanzenschutz und die Steigerung des Ernteertrags untersucht werden. Obwohl spezifische Anwendungen in der Landwirtschaft in den Suchergebnissen nicht detailliert beschrieben sind, werden ähnliche Verbindungen häufig verwendet, um die Pflanzenphysiologie zu untersuchen und neue Agrochemikalien zu entwickeln .
Materialwissenschaften
This compound: könnte hinsichtlich seiner Eigenschaften als Baustein in den Materialwissenschaften untersucht werden. Seine Molekülstruktur kann einzigartige Wechselwirkungen bei der Bildung von Polymeren oder neuartigen Materialien mit bestimmten gewünschten Eigenschaften wie erhöhter Festigkeit, Flexibilität oder chemischer Beständigkeit bieten .
Umweltwissenschaften
Die Anwendungen der Verbindung in den Umweltwissenschaften könnten die Untersuchung ihres Verhaltens unter verschiedenen Umweltbedingungen und ihrer Auswirkungen auf Ökosysteme umfassen. Forschungschemikalien wie This compound können verwendet werden, um die Auswirkungen von Verschmutzung, den biologischen Abbau und die Entwicklung umweltfreundlicher Chemikalien zu simulieren und zu untersuchen .
Biochemie
In der Biochemie kann This compound als Reagenz oder Vorläufer bei der Synthese komplexerer Moleküle verwendet werden. Es könnte aufgrund seiner amphiphile Natur eine Rolle bei enzymatischen Reaktionen, Stoffwechselwegen oder bei der Untersuchung der Dynamik von Zellmembranen spielen .
Pharmakologie
Diese Verbindung ist in der pharmakologischen Forschung aufgrund ihres potenziellen Einsatzes in der Wirkstoffentwicklung und -synthese von Bedeutung. Sie könnte ein wichtiges Zwischenprodukt bei der Herstellung neuer Therapeutika sein, insbesondere solcher, die auf neurologische Signalwege abzielen, da ihre Dimethylaminogruppe eine häufige Eigenschaft vieler neuroaktiver Substanzen ist .
Chemieingenieurwesen
Im Chemieingenieurwesen könnte This compound bei der Prozessoptimierung eine wichtige Rolle spielen. Seine physikalischen und chemischen Eigenschaften wie Siedepunkt und Reaktivität können die Auslegung industrieller Prozesse für die effiziente Produktion von Chemikalien beeinflussen .
Analytische Chemie
Schließlich kann diese Verbindung in der analytischen Chemie zur Kalibrierung von Instrumenten oder zur Entwicklung neuer analytischer Methoden verwendet werden. Ihre stabilen und genau definierten Eigenschaften machen sie für die Verwendung als Kalibrierstandard in der Chromatographie, Spektroskopie und Massenspektrometrie geeignet .
Wirkmechanismus
The mechanism of action of 3-DMACB is not fully understood. However, it is believed that 3-DMACB acts as an antioxidant by scavenging free radicals and inhibiting the formation of reactive oxygen species (ROS). It is also believed to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 3-DMACB has been shown to modulate the activity of enzymes involved in drug metabolism, which may explain its effects on drug action.
Biochemical and Physiological Effects
3-DMACB has been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. In vitro studies have shown that 3-DMACB can scavenge free radicals and inhibit the formation of ROS. Furthermore, 3-DMACB has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). In vivo studies have demonstrated that 3-DMACB can reduce oxidative stress and inflammation in animal models of diseases such as diabetes and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-DMACB in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and store. However, there are some limitations to using 3-DMACB in laboratory experiments. For example, its mechanism of action is not fully understood, and its effects on drug action are still unclear. Furthermore, 3-DMACB is not water-soluble, which may limit its use in some applications.
Zukünftige Richtungen
In order to further explore the potential of 3-DMACB, there are a number of future directions that could be pursued. These include further research into its mechanism of action, its effects on drug action, and its potential therapeutic applications. Additionally, further research is needed to determine its safety and toxicity profile. Furthermore, research should be done to explore its potential use as an antioxidant and anti-inflammatory agent in the treatment of various diseases. Finally, research should be done to explore its potential use as a tool to study the effects of oxidative stress and inflammation in vivo.
Eigenschaften
IUPAC Name |
3-(dimethylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7(2)5-3-6(8)4-5/h5-6,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAWMBIBGQABHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901275435 | |
| Record name | Cyclobutanol, 3-(dimethylamino)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
905821-42-3 | |
| Record name | Cyclobutanol, 3-(dimethylamino)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



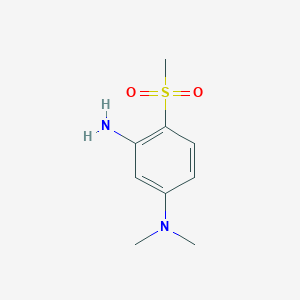


![3,4-Dihydro-2(1H)-isoquinolinyl(4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1456625.png)

![4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B1456629.png)

